1-Methyl-6,7-dihydro-1H-indol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Methyl-6,7-dihydro-1H-indol-4(5H)-one, commonly known as 5-MeO-DIPT, is a synthetic psychedelic drug of the tryptamine class. It is a structural analog of the neurotransmitter serotonin, and has been found to have hallucinogenic and entactogenic effects in humans. 5-MeO-DIPT has been used in scientific research to study the effects of psychedelic drugs on the brain, as well as to investigate the potential therapeutic applications of psychedelic drugs in treating mental health disorders.
Scientific Research Applications
Indole Synthesis and Classification
Indoles are pivotal in organic chemistry and pharmacology due to their presence in numerous biologically active molecules. The review by Taber and Tirunahari (2011) presents a comprehensive classification of indole synthesis methods, highlighting the compound's significance in creating diverse indole structures. This work underscores the intricate strategies employed in synthesizing indoles, including methods that might involve 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one as a precursor or intermediate (Taber & Tirunahari, 2011).
Role in Epigenetic Modifications
Research on DNA methyltransferase inhibitors, such as Goffin and Eisenhauer (2002), explores the epigenetic modulation capabilities of indole derivatives. These compounds can reverse hypermethylation, a common feature in malignancies, thus reinstating the expression of tumor suppressor genes. Although 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one is not directly mentioned, its structural relatives show promise in cancer research through epigenetic pathways (Goffin & Eisenhauer, 2002).
Ethylene Perception Inhibition in Fruits and Vegetables
The application of 1-methylcyclopropene (1-MCP), structurally related to 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one, demonstrates the compound's utility in agricultural science. Watkins (2006) reviews 1-MCP's impact on delaying ripening and senescence in fruits and vegetables, showcasing the compound's potential to improve postharvest quality. This underscores the broader implications of similar compounds in enhancing food storage and longevity (Watkins, 2006).
Antioxidant Properties and Medicinal Chemistry
Indole derivatives exhibit significant antioxidant properties, as discussed by Yadav et al. (2014), who review chromones and their derivatives. These compounds, including structures related to 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one, play a crucial role in neutralizing free radicals and preventing cell impairment, highlighting their therapeutic potential in combating diseases linked to oxidative stress (Yadav et al., 2014).
properties
IUPAC Name |
1-methyl-6,7-dihydro-5H-indol-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-10-6-5-7-8(10)3-2-4-9(7)11/h5-6H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQFXLPORSTNMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1CCCC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20299631 |
Source
|
Record name | 1-Methyl-1,5,6,7-tetrahydro-4H-indol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20299631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-6,7-dihydro-1H-indol-4(5H)-one | |
CAS RN |
51471-08-0 |
Source
|
Record name | 51471-08-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131678 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Methyl-1,5,6,7-tetrahydro-4H-indol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20299631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.